molecular formula C15H15NO B12851740 5-(4-Methoxy-naphthalen-1-yl)-3,4-dihydro-2H-pyrrole

5-(4-Methoxy-naphthalen-1-yl)-3,4-dihydro-2H-pyrrole

Cat. No.: B12851740
M. Wt: 225.28 g/mol
InChI Key: GRVFDXXYOSJRCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methoxy-naphthalen-1-yl)-3,4-dihydro-2H-pyrrole: (4-Methoxy-naphthalen-1-yl)-acetic acid , is a chemical compound with the molecular formula C13H12O3. Its IUPAC name is (4-methoxy-1-naphthyl)acetic acid . This compound features a pyrrole ring fused to a naphthalene moiety, and the methoxy group at the 4-position of the naphthalene ring enhances its stability and reactivity.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 5-(4-Methoxy-naphthalen-1-yl)-3,4-dihydro-2H-pyrrole. One common approach involves the condensation of 4-methoxy-1-naphthaldehyde with an appropriate amine (such as pyrrole) under acidic conditions. The reaction proceeds through a Schiff base intermediate, followed by reduction to yield the desired product.

Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential industrial processes. Researchers and manufacturers may optimize these methods for large-scale production.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the carbonyl group in the aldehyde or ketone functionality may yield secondary or tertiary alcohols.

    Substitution: The methoxy group can be substituted under appropriate conditions.

Common Reagents and Conditions::

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) in aprotic solvents.

    Substitution: Strong bases (e.g., sodium hydroxide, potassium hydroxide) in polar solvents.

Major Products:: The major products depend on the specific reaction conditions and the substituents present. For example, reduction of the aldehyde group yields the corresponding alcohol.

Scientific Research Applications

    Chemistry: Researchers study this compound’s reactivity and

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

5-(4-methoxynaphthalen-1-yl)-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C15H15NO/c1-17-15-9-8-12(14-7-4-10-16-14)11-5-2-3-6-13(11)15/h2-3,5-6,8-9H,4,7,10H2,1H3

InChI Key

GRVFDXXYOSJRCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C3=NCCC3

Origin of Product

United States

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